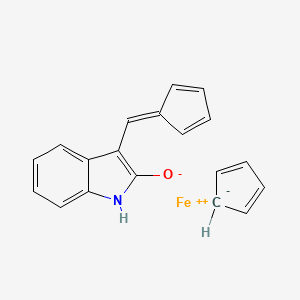

(Z)-FeCP-oxindole

Vue d'ensemble

Description

Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 220 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM.

Applications De Recherche Scientifique

D'après les informations disponibles, (Z)-FeCP-oxindole est principalement connu pour son rôle d'inhibiteur sélectif du récepteur 2 du facteur de croissance endothélial vasculaire humain (VEGFR2), avec une valeur de CI50 de 200 nM. Ce composé peut inhiber significativement VEGFR1 et PDGFRa ou b à 10 μM et a montré une certaine activité anticancéreuse, agissant en particulier sur les lignées de mélanome murin B16 avec une CI50 inférieure à 1 μM .

Activité Biologique

(Z)-FeCP-oxindole is a compound that belongs to the oxindole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural properties that contribute to its biological effects. It is known for its selective inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy due to its role in tumor angiogenesis. The inhibition of VEGFR2 disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth and metastasis.

The primary mechanism of action for this compound involves:

- Inhibition of VEGFR2 : this compound binds to the ATP-binding site of VEGFR2, preventing the binding of vascular endothelial growth factor (VEGF) and blocking downstream signaling pathways essential for angiogenesis.

- Impact on Cell Signaling : By inhibiting VEGFR2, this compound affects various cellular processes including cell proliferation, migration, and survival, which are crucial in cancer progression.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting angiogenesis.

- Antimicrobial Properties : Oxindoles have been reported to exhibit antibacterial and antifungal activities .

- Neuroprotective Effects : Some studies suggest that oxindoles may have protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Biological Activities of this compound

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and migration in response to treatment. The study highlighted the compound's potential as an effective anticancer agent through VEGFR2 inhibition. -

Case Study on Neuroprotection :

Another research project focused on the neuroprotective effects of oxindoles, including this compound. The findings suggested that treatment with this compound led to decreased apoptosis in neuronal cells exposed to oxidative stress, indicating its potential utility in treating neurodegenerative conditions. -

Case Study on Antimicrobial Activity :

An investigation into the antimicrobial properties of oxindoles revealed that this compound exhibited significant activity against various bacterial strains, suggesting its potential application as an antimicrobial agent.

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBTDOTYGXLBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.